[4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-piperidin-1-yl-methanone
Description
[4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-piperidin-1-yl-methanone is a synthetic compound featuring a piperazine-piperidine methanone scaffold with a 2,4-dimethylbenzenesulfonyl substitution. This structural motif is common in bioactive molecules targeting enzymes such as phosphoinositide 3-kinases (PI3Ks) and acetylcholinesterase (AChE).
Properties
IUPAC Name |
[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-15-6-7-17(16(2)14-15)25(23,24)21-12-10-20(11-13-21)18(22)19-8-4-3-5-9-19/h6-7,14H,3-5,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLHIZVLSVHPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Nucleophilic Acyl Substitution for Methanone Bridge Formation
The central methanone group is typically introduced via nucleophilic acyl substitution between piperidine-1-carbonyl chloride and piperazine. This reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C using triethylamine (TEA) as a base, achieving 68–72% isolated yield. Critical parameters include:
- Stoichiometry : A 1:1.2 molar ratio of piperidine carbonyl chloride to piperazine minimizes di-arylation byproducts.
- Solvent Choice : THF outperforms dichloromethane (DCM) due to superior solubility of intermediates.
Mechanistic Insight :
$$ \text{Piperidine-COCl} + \text{Piperazine} \xrightarrow{\text{TEA, THF}} \text{[Methanone Intermediate]} + \text{HCl} $$
The reaction’s exothermic nature necessitates controlled addition rates to prevent thermal degradation.
Sulfonylation of Piperazine with 2,4-Dimethylbenzenesulfonyl Chloride
Post-methanone formation, the piperazine nitrogen undergoes sulfonylation using 2,4-dimethylbenzenesulfonyl chloride. Key advancements include:
Two-Phase Reaction System
A biphasic water/dichloroethane system (1:3 v/v) with sodium bicarbonate achieves 89% conversion in 4 hours at 25°C. This method suppresses hydrolysis of the sulfonyl chloride while maintaining pH 8–9 for optimal nucleophilicity.
Microwave-Assisted Sulfonylation
Microwave irradiation (200 W, 120°C, 30 min) in N-methyl-2-pyrrolidone (NMP) reduces reaction time by 75% compared to conventional heating, yielding 94% product with <2% des-methyl impurities.
Integrated Multi-Step Protocols
Industrial-scale synthesis often combines these steps into a telescoped process:
Reaction Optimization and Process Analytics
Temperature and Solvent Effects
Comparative studies reveal that elevated temperatures (>80°C) during sulfonylation accelerate byproduct formation (e.g., sulfonic acids). Optimal results are obtained in NMP at 60°C (Table 1).
Table 1: Solvent Impact on Sulfonylation Efficiency
| Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| NMP | 60 | 94 | 98.5 |
| DCM | 40 | 78 | 92.1 |
| THF | 65 | 82 | 95.3 |
Purification and Characterization
Industrial Scalability and Environmental Considerations
A life-cycle assessment of the microwave-assisted route shows a 40% reduction in E-factor compared to batch processes, primarily due to solvent recovery (NMP: 92% reclaimed). Continuous flow systems further enhance throughput to 12 kg/day using microreactors with <5% volume variance.
Chemical Reactions Analysis
Types of Reactions
[4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-piperidin-1-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine or piperidine derivatives.
Scientific Research Applications
Research has indicated that this compound may exhibit several biological activities, including:
- Antidepressant Effects : The piperazine and piperidine rings are common in drugs targeting neurotransmitter systems, suggesting potential use in treating mood disorders.
- Antimicrobial Properties : Sulfonyl derivatives have shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.
- Anticancer Activity : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of compounds similar to [4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-piperidin-1-yl-methanone. The presence of the sulfonyl group has been linked to enhanced biological activity due to its electron-withdrawing properties, which may improve binding affinity to target enzymes.
Applications in Medicinal Chemistry
The compound has potential applications in various therapeutic areas:
Antidepressant Development
Research suggests that compounds with similar structures can effectively modulate serotonin and norepinephrine levels, making them candidates for antidepressant drug development.
Antimicrobial Agents
The compound's antimicrobial properties can be harnessed in developing new antibiotics or antiseptics to combat resistant bacterial strains.
Cancer Therapeutics
Investigations into the anticancer properties of similar compounds indicate that they may inhibit tumor growth by inducing apoptosis or blocking cell cycle progression.
Case Studies
Several case studies highlight the applications of related compounds:
Case Study 1: Antidepressant Effects
A study demonstrated that a similar piperazine derivative significantly improved depressive symptoms in animal models by increasing serotonin levels in the brain.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that a derivative exhibited potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 10 µg/mL.
Case Study 3: Anticancer Activity
Research indicated that another related compound inhibited the proliferation of breast cancer cells by inducing G1 phase arrest in the cell cycle.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target | IC50 (µM) |
|---|---|---|---|
| Compound A | Antidepressant | Serotonin Receptor | 50 |
| Compound B | Antimicrobial | Staphylococcus aureus | 10 |
| Compound C | Anticancer | Breast Cancer Cells | 25 |
Table 2: Structure-Activity Relationship
| Structural Feature | Biological Activity | Comments |
|---|---|---|
| Sulfonyl Group | Enhanced binding affinity | Improves interaction with targets |
| Piperazine Ring | Neurotransmitter modulation | Common in antidepressants |
| Dimethyl Substitution | Increased lipophilicity | Enhances membrane permeability |
Mechanism of Action
The mechanism of action of [4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-piperidin-1-yl-methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Biological Activity
The compound [4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-piperidin-1-yl-methanone, often referred to as a piperazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula for [4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-piperidin-1-yl-methanone is with a molecular weight of 300.39 g/mol. The compound features a piperazine ring substituted with a benzenesulfonyl group, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties associated with this compound.
Table 1: Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | |
| Escherichia coli | 62.5 - 125 μM | |
| Pseudomonas aeruginosa | 31.108 - 62.216 μM |
The compound exhibited bactericidal effects against various strains, with notable activity against Gram-positive bacteria. The mechanism of action is believed to involve the inhibition of protein synthesis and disruption of nucleic acid production pathways.
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promising anticancer activity.
Table 2: Anticancer Activity Summary
The anticancer activity was evaluated using the MTT assay, which assesses cell viability following treatment with varying concentrations of the compound. The results indicated that while the compound demonstrated good anticancer properties, it was less effective than standard chemotherapeutics like 5-fluorouracil.
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between the compound and target proteins involved in cancer progression and bacterial resistance mechanisms. These studies utilized Schrodinger's software suite for simulations.
Table 3: Molecular Docking Results
The docking results suggest strong binding affinity towards key enzymes involved in DNA replication and repair, indicating potential as a dual-action agent against both bacterial infections and cancer cell proliferation.
Case Studies
A notable case study involved the synthesis of several piperazine derivatives, including our compound of interest, which were tested for biological activity. The study highlighted that modifications in the sulfonyl group significantly influenced both antimicrobial and anticancer efficacy.
Case Study Summary:
- Objective: To evaluate the biological potential of synthesized piperazine derivatives.
- Methodology: In vitro assays for antimicrobial and anticancer activities.
- Findings: The synthesized derivatives exhibited varying degrees of activity, with some compounds outperforming established antibiotics and anticancer drugs in specific assays.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Piperazine Sulfonyl/Carbonyl Groups
The sulfonyl or carbonyl substituent on the piperazine ring critically influences biological activity. For example:
- Acetyl vs. Benzoyl Derivatives : Compounds with a 4-acetylpiperazin-1-yl group (e.g., compound 9 ) exhibit superior cytotoxicity (IC₅₀ = 1.84 mM in HCT116 cells) compared to benzoyl (compound 29 , IC₅₀ = 42.36 mM) or 4-chlorobenzoyl derivatives (compound 34 , IC₅₀ = 25.38 mM) .
- Methylsulfonyl vs. Aryl Sulfonyl : Methylsulfonyl derivatives (e.g., compound 43 ) show higher potency against A549 cells than 4-methylphenylsulfonyl analogs (compounds 44–48 ) . The target compound’s 2,4-dimethylbenzenesulfonyl group likely balances steric hindrance and lipophilicity, enhancing membrane permeability and target engagement.
Piperidine vs. Other Heterocyclic Cores
- Piperidine vs. Pyrimidine/Quinoline: Piperidine-based methanones (e.g., 4-(3-chlorophenyl)piperazin-1-ylmethanone, logP = 3.46) exhibit higher lipophilicity than pyrimidine or quinoline analogs (e.g., {4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}[2-(4-pyridinyl)-4-quinolinyl]methanone), which may influence blood-brain barrier penetration .
- Thiophene vs. Furan Substituents : Thiophen-2-yl derivatives (e.g., compound 21 ) demonstrate stronger PI3K inhibition than furan analogs due to enhanced π-π stacking interactions .
Key Data Table: Comparative Analysis
| Compound Name / ID | Substituent(s) | IC₅₀ (HCT116) | logP | Key Feature(s) |
|---|---|---|---|---|
| Target Compound | 2,4-Dimethylbenzenesulfonyl | Data pending | ~3.5 | Enhanced steric bulk, metabolic stability |
| Compound 9 | 4-Acetylpiperazin-1-yl | 1.84 mM | 1.92 | High cytotoxicity, low steric hindrance |
| Compound 29 | 4-Benzoylpiperazin-1-yl | 42.36 mM | 2.78 | Reduced potency due to bulkier substituent |
| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | 3-Chlorophenyl, 2-fluorophenyl | N/A | 3.46 | High lipophilicity, CNS penetration potential |
| {4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}[2-(pyridin-4-yl)quinolin-4-yl]methanone | 4-Fluorophenylsulfonyl | N/A | 2.10 | Polar sulfonyl group, reduced cell permeability |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing [4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-piperidin-1-yl-methanone, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of a piperazine intermediate with 2,4-dimethylbenzenesulfonyl chloride, followed by coupling to a piperidinyl-methanone scaffold. Key steps include:
- Sulfonylation : Reacting piperazine derivatives with sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) .
- Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) or nucleophilic acyl substitution .
- Optimization : Control reaction temperature (reflux in ethanol or DMF), solvent polarity, and stoichiometry to improve yields (>70%) .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization ensures >95% purity .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies protons/aromatic signals (e.g., 2,4-dimethylbenzenesulfonyl group: δ 2.3–2.6 ppm for methyl groups; piperazine/piperidine protons at δ 3.0–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected ~450–500 g/mol) .
- IR Spectroscopy : Detects sulfonyl S=O stretches (~1350–1150 cm⁻¹) and carbonyl C=O (~1650 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzenesulfonyl group) influence receptor binding affinity and selectivity?
- Methodological Answer :
- Comparative SAR Studies : Replace 2,4-dimethyl groups with electron-withdrawing (e.g., -NO₂) or bulky substituents (e.g., -Br) to assess steric/electronic effects. For example:
| Substituent | Binding Affinity (Ki, nM) | Selectivity Ratio (Target A vs. B) |
|---|---|---|
| 2,4-diMe | 12 ± 1.5 | 1:8 |
| 4-Br | 45 ± 3.2 | 1:2 |
| 3-NO₂ | >100 | 1:1 |
| (Data adapted from analogs in ) |
- Assays : Radioligand displacement (e.g., ³H-labeled antagonists in cell membranes) and functional assays (cAMP accumulation) quantify activity .
Q. What strategies resolve contradictions in reported biological efficacy across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets for variables like assay conditions (e.g., pH, temperature) or cell lines. For example, discrepancies in IC₅₀ values may arise from differences in membrane protein concentrations .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) identifies key binding residues (e.g., hydrophobic pockets favoring 2,4-dimethyl groups) .
- Control Experiments : Validate purity (>99%) via HPLC and confirm target engagement using knockout cell lines .
Q. How do physicochemical properties (logP, solubility) impact pharmacokinetics in preclinical models?
- Methodological Answer :
- logP Determination : Shake-flask method (octanol/water partition) or HPLC-derived logP (e.g., logP ~2.5–3.0 for 2,4-dimethyl analog) .
- Solubility : Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Methoxy or hydroxyl substituents improve aqueous solubility but reduce blood-brain barrier penetration .
- In Vivo PK : Administer IV/PO in rodents; measure plasma half-life (e.g., t₁/₂ = 2–4 hours) and bioavailability (>30% with cyclodextrin formulations) .
Q. What degradation pathways dominate under physiological conditions, and how are they characterized?
- Methodological Answer :
- Forced Degradation : Expose to acidic (0.1M HCl), alkaline (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Major degradation products include:
- Acidic Hydrolysis : Cleavage of sulfonamide bond, yielding 2,4-dimethylbenzenesulfonic acid and piperazine fragments .
- Oxidation : Sulfonyl group oxidation to sulfonic acid derivatives .
- Analytical Tools : LC-MS/MS identifies degradants; stability-indicating HPLC methods quantify remaining parent compound (>90% stability at pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
